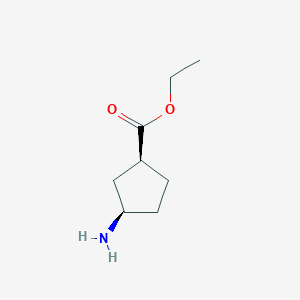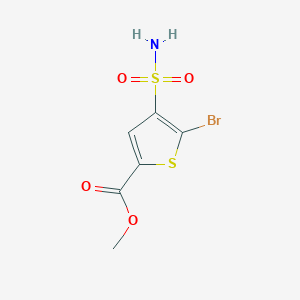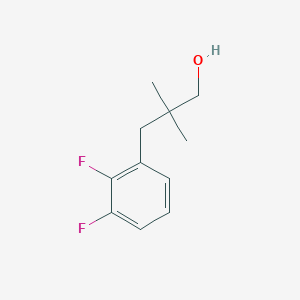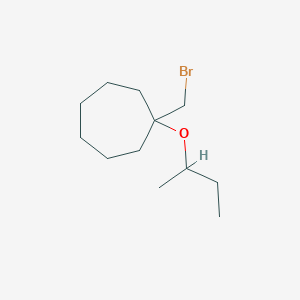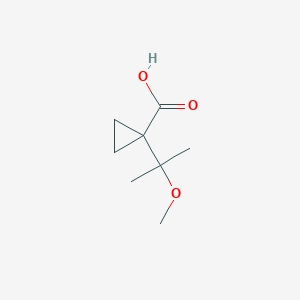![molecular formula C11H10N4S B13520763 [2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-yl]methanamine CAS No. 1551794-41-2](/img/structure/B13520763.png)
[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-yl]methanamine: is a heterocyclic compound that contains both thiazole and benzodiazole rings. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development. The presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-yl]methanamine typically involves the formation of the thiazole ring followed by its fusion with the benzodiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzimidazole with α-haloketones can yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure consistent product quality. The scalability of these methods is crucial for producing the compound in large quantities for research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-yl]methanamine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-yl]methanamine: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of [2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-yl]methanamine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride
- 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride
- 1-(2-Propyl-1,3-thiazol-4-yl)methanamine hydrochloride
Uniqueness
[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-yl]methanamine: stands out due to its dual ring structure, which imparts unique chemical and biological properties. The combination of thiazole and benzodiazole rings enhances its reactivity and potential for diverse applications compared to similar compounds that contain only one of these rings .
Propriétés
Numéro CAS |
1551794-41-2 |
|---|---|
Formule moléculaire |
C11H10N4S |
Poids moléculaire |
230.29 g/mol |
Nom IUPAC |
[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]methanamine |
InChI |
InChI=1S/C11H10N4S/c12-4-7-1-2-8-9(3-7)15-11(14-8)10-5-16-6-13-10/h1-3,5-6H,4,12H2,(H,14,15) |
Clé InChI |
DHMLVZCLYNRNAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CN)NC(=N2)C3=CSC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid](/img/structure/B13520699.png)

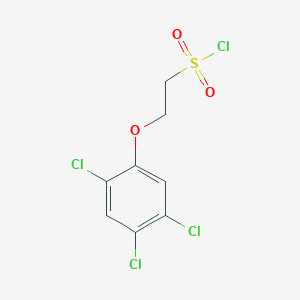
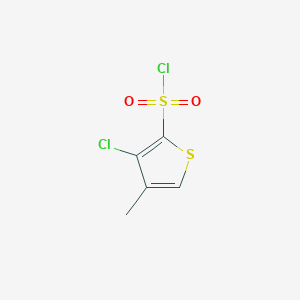

![2-((Tert-butoxycarbonyl)amino)-6-methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13520721.png)
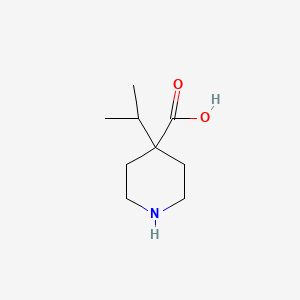
![N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide](/img/structure/B13520726.png)
